molecular formula C9H11ClN2 B13611596 1-((3-Chloropyridin-4-yl)methyl)cyclopropan-1-amine

1-((3-Chloropyridin-4-yl)methyl)cyclopropan-1-amine

Cat. No.: B13611596
M. Wt: 182.65 g/mol
InChI Key: OBHSUKGQTPOTLW-UHFFFAOYSA-N
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Description

1-((3-Chloropyridin-4-yl)methyl)cyclopropan-1-amine is a chemical compound with the molecular formula C9H11ClN2 It is characterized by the presence of a cyclopropane ring attached to a pyridine ring through a methylene bridge, with a chlorine atom at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chloropyridin-4-yl)methyl)cyclopropan-1-amine typically involves the reaction of 3-chloropyridine with cyclopropanamine. One common method includes the use of a base such as sodium hydride to deprotonate the cyclopropanamine, followed by nucleophilic substitution with 3-chloropyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chloropyridin-4-yl)methyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

1-((3-Chloropyridin-4-yl)methyl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((3-Chloropyridin-4-yl)methyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloropyridin-3-yl)cyclopropan-1-amine: Similar structure but with the chlorine atom at a different position on the pyridine ring.

    Cyclopropanamine derivatives: Various derivatives with different substituents on the cyclopropane or pyridine rings.

Uniqueness

1-((3-Chloropyridin-4-yl)methyl)cyclopropan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 3-position of the pyridine ring can affect its binding affinity to molecular targets and its overall pharmacokinetic properties .

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

1-[(3-chloropyridin-4-yl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C9H11ClN2/c10-8-6-12-4-1-7(8)5-9(11)2-3-9/h1,4,6H,2-3,5,11H2

InChI Key

OBHSUKGQTPOTLW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(C=NC=C2)Cl)N

Origin of Product

United States

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